molecular formula C21H17N3O3S2 B2843843 4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide CAS No. 898422-24-7

4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide

Cat. No. B2843843
CAS RN: 898422-24-7
M. Wt: 423.51
InChI Key: KXKDASNCVXQQGV-UHFFFAOYSA-N
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Description

“4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide” is an organic compound. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C23H21N3O3S2 and a molecular weight of 451.56. It contains a thiophene ring, a benzene ring, a cyano group, and a sulfonamide group .

Scientific Research Applications

Heterocyclic Synthesis Applications

Benzo[b]thiophen-2-yl derivatives, including structures related to "4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide," have been explored for their reactivity towards the synthesis of various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating their versatility in heterocyclic chemistry and potential for generating pharmacologically active molecules (Mohareb et al., 2004).

Molecular Docking and DFT Calculations

Compounds structurally related to "4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide" have been subject to molecular docking and density functional theory (DFT) calculations. These studies aim to understand their interaction with biological targets, such as enzymes or receptors. Such computational analyses help in predicting the biological activity of these compounds and guide the synthesis of novel derivatives with enhanced pharmacological properties (Fahim & Shalaby, 2019).

Enzymatic Inhibition for Therapeutic Applications

Sulfonamide derivatives, closely related to the compound , have shown significant inhibitory effects on carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, making their inhibitors potential candidates for treating conditions such as glaucoma, edema, and certain neurological disorders. The specific inhibitory activities of these compounds indicate their potential in drug development and therapeutic applications (Gul et al., 2016).

Anticancer Activity

Novel indenopyridine derivatives containing benzenesulfonamide moieties, similar to "4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide," have demonstrated anticancer activity. Through one-pot reactions involving aromatic aldehydes and malononitrile, these compounds have shown promising in vitro anticancer activity against breast cancer cell lines. This highlights the potential of benzenesulfonamide derivatives in anticancer drug development (Ghorab & Al-Said, 2012).

properties

IUPAC Name

4-(benzenesulfonamido)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c22-13-18-17-7-4-8-19(17)28-21(18)23-20(25)14-9-11-15(12-10-14)24-29(26,27)16-5-2-1-3-6-16/h1-3,5-6,9-12,24H,4,7-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDASNCVXQQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide

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